molecular formula C17H19N3O3S B2880461 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide CAS No. 2034235-33-9

3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide

Cat. No.: B2880461
CAS No.: 2034235-33-9
M. Wt: 345.42
InChI Key: IMFOJNFLGHMPGI-UHFFFAOYSA-N
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Description

This compound features a bicyclic isoindole-1,3-dione core fused with a hexahydro ring system, linked to an azetidine-carboxamide scaffold substituted with a thiophen-2-ylmethyl group. The isoindol-dione moiety is known for its electron-withdrawing properties and conformational rigidity, which can enhance binding affinity to biological targets. The azetidine ring introduces a compact, saturated heterocycle that improves metabolic stability compared to larger ring systems. The thiophene substituent may contribute to π-π interactions in target binding.

Properties

IUPAC Name

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-15-13-5-1-2-6-14(13)16(22)20(15)11-9-19(10-11)17(23)18-8-12-4-3-7-24-12/h1-4,7,11,13-14H,5-6,8-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFOJNFLGHMPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the isoindoline core.

    Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate biological pathways involved in disease.

    Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Core Structure Heterocyclic Substituent Key Functional Groups Bioactivity (IC₅₀)
Target Compound Isoindol-dione + azetidine Thiophen-2-ylmethyl Carboxamide, hexahydro ring Not reported
2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Benzothiophene + isoindol-dione Furanmethyl Acetamide, tetrahydrobenzothiophene Not reported
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-4,4′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxamide Terphenyl + isoindol-dione Difluoro, hydroxy Extended aromatic system Anticancer (inferred from SAR)
1,3,4-Thiadiazole derivative 9b () Thiadiazole Phenyl, methyltriazole Hydrazono, thiadiazole HepG2: 2.94 µM

Key Observations :

  • Heterocyclic Substituents : The thiophene group in the target compound may offer enhanced electron-rich interactions compared to the furan in ’s analog. Thiophene’s higher aromaticity and sulfur atom could improve hydrophobic interactions in biological systems .
  • Substituent Bulk : The terphenyl group in ’s compound introduces steric hindrance and hydrophobicity, which may limit solubility but improve binding to hydrophobic enzyme pockets .
Computational Similarity and Bioactivity Correlation
  • Tanimoto/Dice Metrics : Molecular similarity analysis () indicates moderate similarity (Tanimoto >0.6) between the target compound and ’s analog due to shared isoindol-dione and carboxamide groups. Lower similarity (<0.4) is expected with terphenyl derivatives () due to structural divergence .
  • Thiadiazole derivatives () show strong HepG2 activity, hinting that azetidine-thiophene analogs may share similar targets .
Structure-Activity Relationship (SAR) Insights
  • Isoindol-Dione Role : Derivatives with electron-withdrawing groups (e.g., dioxo) exhibit enhanced binding to ATP pockets in kinases, as seen in ’s terphenyl analog .
  • Azetidine vs. Larger Rings : Azetidine’s smaller size may improve blood-brain barrier penetration compared to benzothiophene or terphenyl systems, though this requires validation .
  • Thiophene vs. Furan : Thiophene’s sulfur atom could confer redox activity or metabolic stability advantages over furan’s oxygen .

Research Findings and Gaps

  • Antitumor Potential: While the target compound lacks direct bioactivity data, analogs like ’s thiadiazole derivative (IC₅₀ = 2.94 µM against HepG2) suggest a promising starting point for testing .
  • Synthetic Challenges : The hexahydro isoindol-dione core may require multi-step synthesis, contrasting with simpler thiadiazole preparations in .
  • Computational Predictions : Molecular dynamics simulations () could predict binding modes, particularly for kinases or proteases .

Biological Activity

The compound 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as an isoindole derivative with a thiophene substituent. Its structural formula is represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Key Properties

PropertyValue
Molecular Weight318.39 g/mol
Melting Point91–93 °C
Purity>95%
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the isoindole core followed by the introduction of the thiophene moiety through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:

  • Mechanisms of Action : The compound may exert its anticancer effects through various mechanisms including:
    • Induction of apoptosis in cancer cells.
    • Inhibition of key enzymes involved in cell proliferation.
    • Disruption of tubulin polymerization leading to cell cycle arrest.
  • Case Studies :
    • A study conducted on a series of isoindole derivatives demonstrated significant cytotoxicity against human cancer cell lines (e.g., HepG-2 and A-549) with IC50 values comparable to established chemotherapeutics like cisplatin .
    • Molecular docking studies suggest that the compound binds effectively to targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells .

Antimicrobial Activity

Compounds containing thiophene rings are known for their antimicrobial properties. The biological activity profile indicates:

  • In Vitro Testing : The compound has shown promising results against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential use as an antimicrobial agent .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values <10 μM against HepG-2
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of DHFR

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